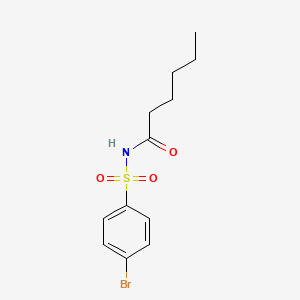
N-((4-Bromophenyl)sulfonyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4-Bromophenyl)sulfonyl)hexanamide” is a chemical compound with the molecular formula C12H16BrNO3S . It has a molecular weight of 334.23 g/mol .
Synthesis Analysis
The synthesis of “this compound” involves several steps, including the use of reagents such as C6H5Br/AlCl3, CrO3/CH3COOH, SOCl2, L-valine/NaOH, ethyl chloroformate/4-methylmorfoline, C6H6/AlCl3, and POCl3 . The synthesis process involves reactions at room temperature and reflux conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16BrNO3S/c1-2-3-4-5-12(15)14-18(16,17)11-8-6-10(13)7-9-11/h6-9H,2-5H2,1H3,(H,14,15) . The compound has a complex structure with a bromophenyl group attached to a sulfonylhexanamide group .Physical And Chemical Properties Analysis
“this compound” is a white to yellow powder or crystals . It has a molecular weight of 334.23 g/mol . The compound has a topological polar surface area of 71.6 Ų . It has a rotatable bond count of 6 .Wissenschaftliche Forschungsanwendungen
N-((4-Bromophenyl)sulfonyl)hexanamide has a variety of applications in scientific research and laboratory experiments. It is commonly used in organic synthesis, as a reagent for the synthesis of other compounds, such as amides and sulfonamides. It is also used in biochemistry and pharmacology, as a substrate for enzymes or as a ligand for receptors. In addition, this compound is used in cell culture studies, as a tool to study cell signaling pathways, and in drug discovery, as a lead compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-((4-Bromophenyl)sulfonyl)hexanamide is still not fully understood. However, it is thought to involve the binding of the compound to the active site of an enzyme or receptor, which then triggers a cascade of biochemical reactions. This binding is believed to be mediated by hydrogen bonding and hydrophobic interactions between the compound and the active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is known to have an inhibitory effect on enzymes and receptors. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been shown to inhibit the G-protein coupled receptor β2-adrenergic receptor, which is involved in the regulation of heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
N-((4-Bromophenyl)sulfonyl)hexanamide has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. In addition, it is a versatile compound that can be used in a variety of applications, such as organic synthesis and biochemistry. However, there are some limitations to using this compound in laboratory experiments. It is a relatively large molecule, which may limit its solubility and ability to penetrate cell membranes. In addition, its inhibitory effects on enzymes and receptors may not always be desirable.
Zukünftige Richtungen
Future research involving N-((4-Bromophenyl)sulfonyl)hexanamide should focus on further understanding its mechanism of action and biochemical and physiological effects. In addition, further research should focus on optimizing its synthesis and developing new applications for it, such as in drug discovery or cell culture studies. Finally, further research should focus on exploring the potential of this compound as a lead compound for the development of new drugs.
Synthesemethoden
N-((4-Bromophenyl)sulfonyl)hexanamide is synthesized by a process known as nucleophilic aromatic substitution. This involves the reaction of an aromatic ring with a nucleophile, such as an amine or an alcohol, to form a new product. In the case of this compound, the reaction involves the reaction of 4-bromophenylsulfonyl chloride with hexanamide to form the desired product. This reaction is typically conducted in a solvent such as ethyl acetate or dichloromethane, and can be catalyzed by a Lewis acid such as magnesium chloride or zinc chloride.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)sulfonylhexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-2-3-4-5-12(15)14-18(16,17)11-8-6-10(13)7-9-11/h6-9H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNHFWNNTBCELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-((4-chlorophenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2898472.png)
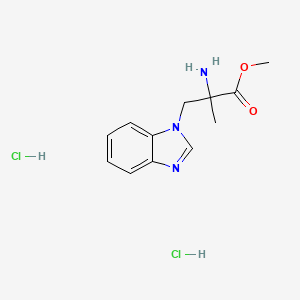
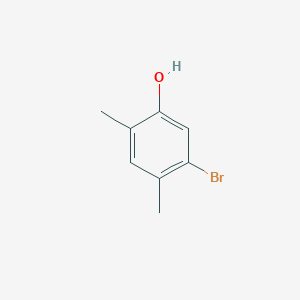
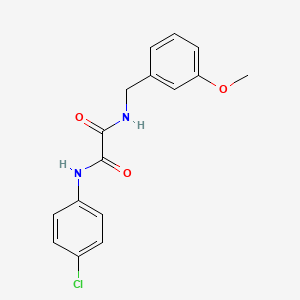


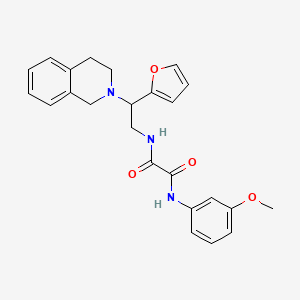

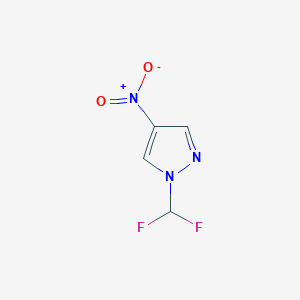
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2898486.png)
![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898490.png)
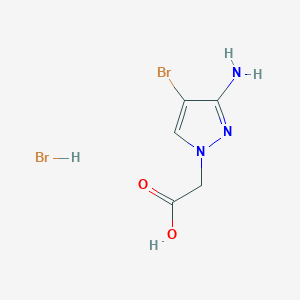
![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2898493.png)
![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2898494.png)